Cas no 1283108-51-9 (2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine)
![2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine structure](https://ja.kuujia.com/scimg/cas/1283108-51-9x500.png)
2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine 化学的及び物理的性質
名前と識別子
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- {2-[(6-phenylpyridazin-3-yl)oxy]ethyl}amine
- 3-(2-aminoethoxy)-6-phenylpyridazine
- 2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine
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- MDL: MFCD21091655
- インチ: 1S/C12H13N3O/c13-8-9-16-12-7-6-11(14-15-12)10-4-2-1-3-5-10/h1-7H,8-9,13H2
- InChIKey: KTVHLBLXUXKCAA-UHFFFAOYSA-N
- SMILES: O(C1=CC=C(C2C=CC=CC=2)N=N1)CCN
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 195
- トポロジー分子極性表面積: 61
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- Boiling Point: 450.8±40.0 °C at 760 mmHg
- フラッシュポイント: 226.4±27.3 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-0869-5g |
2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine |
1283108-51-9 | 95%+ | 5g |
$1824.0 | 2023-09-06 | |
Enamine | EN300-235353-1.0g |
2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine |
1283108-51-9 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
Life Chemicals | F1967-0869-10g |
2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine |
1283108-51-9 | 95%+ | 10g |
$2554.0 | 2023-09-06 | |
Enamine | EN300-235353-0.5g |
2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine |
1283108-51-9 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Enamine | EN300-235353-0.1g |
2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine |
1283108-51-9 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
A2B Chem LLC | AV79363-25mg |
(2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL)AMINE |
1283108-51-9 | 95%+ | 25mg |
$490.00 | 2024-04-20 | |
Enamine | EN300-235353-1g |
2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine |
1283108-51-9 | 1g |
$728.0 | 2023-09-15 | ||
Enamine | EN300-235353-10g |
2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine |
1283108-51-9 | 10g |
$3131.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514861-10g |
2-((6-Phenylpyridazin-3-yl)oxy)ethan-1-amine |
1283108-51-9 | 98% | 10g |
¥13702.00 | 2024-08-09 | |
Enamine | EN300-235353-0.05g |
2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine |
1283108-51-9 | 95% | 0.05g |
$612.0 | 2024-06-19 |
2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1283108-51-9 and Product Name: 2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine
The compound identified by the CAS number 1283108-51-9 and the product name 2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine represents a significant area of interest in the field of pharmaceutical chemistry. This compound, featuring a pyridazine core appended with an amine and ether functionalities, has garnered attention due to its structural versatility and potential biological activities. The pyridazine moiety is a well-known pharmacophore found in various bioactive molecules, contributing to its utility in drug discovery.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The 6-phenylpyridazin-3-yl substituent in this molecule not only enhances its complexity but also opens up possibilities for diverse interactions with biological targets. This feature is particularly relevant in the quest for new treatments for complex diseases such as cancer, inflammation, and neurological disorders.
The ether linkage in the molecule, specifically the (6-phenylpyridazin-3-yl)oxy] group, plays a crucial role in modulating the compound's pharmacokinetic properties. Ether linkages are often employed in drug design to improve solubility and metabolic stability, which are critical factors for the efficacy and safety of pharmaceuticals. The presence of this group suggests that the compound may exhibit favorable pharmacokinetic profiles, making it a promising candidate for further investigation.
In the context of current research, compounds with pyridazine cores have been extensively studied for their potential applications in oncology. Pyridazine derivatives have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases that are aberrantly activated in cancer cells. The amine functionality at the terminal position of the molecule provides a site for further chemical modification, allowing for the development of prodrugs or analogs with enhanced bioavailability and target specificity.
One of the most compelling aspects of this compound is its potential to interact with multiple biological pathways simultaneously. The combination of a pyridazine core, an amine group, and an ether linkage creates a multifaceted structure that can engage various receptors or enzymes involved in disease pathogenesis. This polypharmacological approach has gained traction in recent years as a strategy to combat drug resistance and improve therapeutic outcomes.
Recent studies have demonstrated that derivatives of pyridazine exhibit significant anti-inflammatory properties. The 6-phenylpyridazin-3-yl moiety has been shown to modulate inflammatory signaling pathways, making it a valuable component in the development of anti-inflammatory drugs. Additionally, the ether linkage contributes to the compound's ability to cross cell membranes efficiently, which is essential for achieving therapeutic concentrations at target sites.
The synthesis of 2-[(6-phenylpyridazin-3-yl)oxy]ethan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the pyridazine core efficiently. These techniques not only enhance synthetic efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.
In conclusion, the compound with CAS no. 1283108-51-9 and product name 2-(6 phenylpyridazin 3 yl oxy)ethan 1 amine represents a promising candidate for further pharmaceutical development. Its unique structural features, including the pyridazine core, amine functionality, and ether linkage, make it a versatile scaffold for designing novel therapeutic agents. Ongoing research into its biological activities and pharmacokinetic properties holds great promise for addressing unmet medical needs in various therapeutic areas.
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